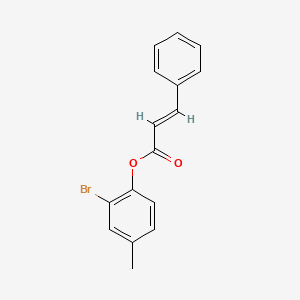
2-bromo-4-methylphenyl 3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related bromophenyl compounds involves multiple steps, including bromination, esterification, and various substitution reactions. These methods provide a pathway to modify phenyl compounds with bromine, leading to compounds with specific functional groups and structural frameworks. For example, compounds have been synthesized through processes like radical substitution reactions and reaction with dichlorophenylphosphine in the presence of anhydrous aluminum chloride, followed by hydrolysis and esterification processes (Yamada et al., 2010) (Mazhar-ul-Haque et al., 1981).
Molecular Structure Analysis
The molecular structure of bromophenyl compounds typically involves planar aromatic rings with substituents that can influence the overall geometry and electronic distribution. For instance, the crystal structure analysis reveals specific spatial arrangements and bond lengths indicative of the molecular geometry and the impact of bromine as a substituent (Iyengar et al., 2005).
Chemical Reactions and Properties
Bromophenyl compounds participate in various chemical reactions, such as palladium-catalyzed arylation, which leads to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are essential for creating complex molecules with potential biological activity or for material science applications (Wakui et al., 2004).
Physical Properties Analysis
The physical properties of bromophenyl derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular composition and structure. These properties are crucial for understanding the compound's behavior in different environments and for applications in material science and pharmaceuticals (Guzei et al., 2010).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and electronic characteristics, are influenced by the bromine atom and other functional groups present in the compound. Bromophenyl compounds exhibit varying degrees of reactivity towards nucleophiles, electrophiles, and radicals, which is essential for their application in organic synthesis and chemical research (Prasad et al., 2009).
科学的研究の応用
Carbonic Anhydrase Inhibitory Properties
Research indicates that bromophenol derivatives, including those structurally related to 2-bromo-4-methylphenyl 3-phenylacrylate, show promising carbonic anhydrase inhibitory activities. These compounds could potentially be used as leads for generating novel carbonic anhydrase inhibitors, valuable drug candidates for treating conditions like glaucoma, epilepsy, and osteoporosis (Balaydın et al., 2012).
Antiproliferative Effects
A novel 4-bromo-3,4-dimethyl-1-phenyl-2-phospholene 1-oxide and its derivatives have been synthesized and evaluated for their antiproliferative effects on cancer cells. One study found that these compounds exhibit significant anti-proliferative effects on U937 cells, suggesting their potential as chemotherapeutic agents (Yamada et al., 2010).
Water Treatment Applications
The oxidation kinetics of bromophenols and the potential formation of brominated polymeric products during water treatment with potassium permanganate were investigated. This research is crucial for understanding the reactivity and fate of bromophenols in water treatment processes, with implications for the safety and effectiveness of water purification methods (Jiang et al., 2014).
Synthesis of Bromophenol Derivatives
Several studies have focused on the synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors, showcasing the diverse potential of these compounds in medicinal chemistry. The inhibitory potencies of these compounds against human carbonic anhydrase isozymes were analyzed, indicating strong inhibitory activity and potential for further pharmaceutical development (Akbaba et al., 2013).
Chemical Fixation of CO2
Research into the chemical fixation of CO2 into cyclic carbonates using azo-containing Schiff base metal complexes includes the use of bromophenol derivatives. These studies explore innovative approaches to carbon capture and utilization, potentially contributing to efforts to mitigate climate change (Ikiz et al., 2015).
特性
IUPAC Name |
(2-bromo-4-methylphenyl) (E)-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrO2/c1-12-7-9-15(14(17)11-12)19-16(18)10-8-13-5-3-2-4-6-13/h2-11H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARQDHRJZQJNLA-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC(=O)/C=C/C2=CC=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-4-methylphenyl (2E)-3-phenylprop-2-enoate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B5587638.png)

![(1S*,5R*)-6-(cyclopropylmethyl)-3-[3-(2,4-difluorophenyl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5587655.png)
![6-{[4-(dimethylamino)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5587660.png)
![2-cyclopropyl-4-phenyl-9-(1,3-thiazol-2-yl)-2,9-diazaspiro[5.5]undecane](/img/structure/B5587662.png)
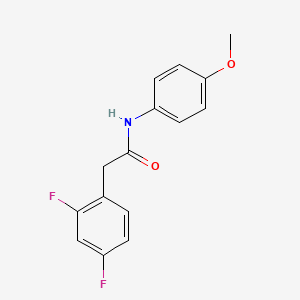
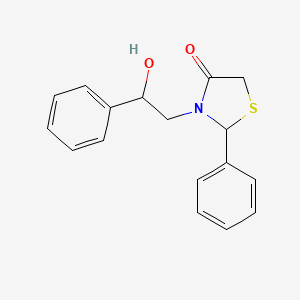
![7-ethyl-1,3-dimethyl-8-[(2-phenylethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5587691.png)
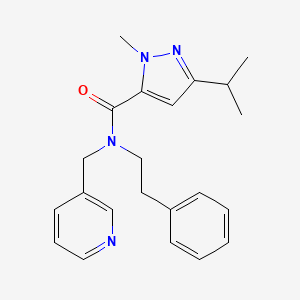
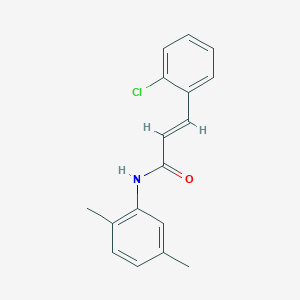
![N-(5-chloro-2-methoxyphenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5587713.png)
![4-(3,4-dihydro-1(2H)-quinolinyl)-6-{[4-(4-methoxyphenyl)-1-piperazinyl]methyl}-1,3,5-triazin-2-amine](/img/structure/B5587715.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5587719.png)
![6-methyl-4-[(3-nitrobenzylidene)amino]-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5587730.png)